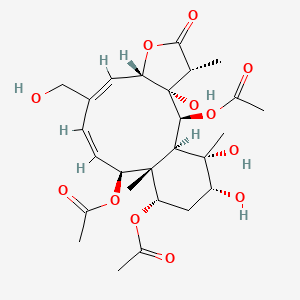

Laboutein

Description

Properties

CAS No. |

90042-98-1 |

|---|---|

Molecular Formula |

C26H36O12 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

[(1S,2S,3S,4R,7S,8E,10Z,12S,13R,14S,16R,17S)-2,12-diacetyloxy-3,16,17-trihydroxy-9-(hydroxymethyl)-4,13,17-trimethyl-5-oxo-6-oxatricyclo[11.4.0.03,7]heptadeca-8,10-dien-14-yl] acetate |

InChI |

InChI=1S/C26H36O12/c1-12-23(32)38-20-9-16(11-27)7-8-18(35-13(2)28)24(5)19(36-14(3)29)10-17(31)25(6,33)21(24)22(26(12,20)34)37-15(4)30/h7-9,12,17-22,27,31,33-34H,10-11H2,1-6H3/b8-7-,16-9+/t12-,17+,18-,19-,20-,21+,22-,24-,25+,26-/m0/s1 |

InChI Key |

VEFWRDCPZSQNLG-QNCAMVDGSA-N |

SMILES |

CC1C(=O)OC2C1(C(C3C(C(CC(C3(C(C=CC(=C2)CO)OC(=O)C)C)OC(=O)C)O)(C)O)OC(=O)C)O |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]\2[C@@]1([C@H]([C@H]3[C@]([C@@H](C[C@@H]([C@@]3([C@H](/C=C\C(=C2)\CO)OC(=O)C)C)OC(=O)C)O)(C)O)OC(=O)C)O |

Canonical SMILES |

CC1C(=O)OC2C1(C(C3C(C(CC(C3(C(C=CC(=C2)CO)OC(=O)C)C)OC(=O)C)O)(C)O)OC(=O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Laboutein; (-)-Laboutein; |

Origin of Product |

United States |

Foundational & Exploratory

What is the structure of [Compound Name]?

An In-depth Technical Guide to the Structure and Function of Gantacurium Chloride

Chemical Structure

Gantacurium chloride, known by its former developmental codes GW280430A and AV430A, is an experimental ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1] Its chemical formula is C53H69Cl3N2O14 with a molar mass of 1064.48 g·mol−1.[1][2]

Structurally, gantacurium chloride is a bisbenzyltetrahydroisoquinolinium chlorofumarate.[3] A key and unique feature of its structure is its asymmetry. It is an asymmetric bis-onium ester of α-chlorofumaric acid. This asymmetry arises from the presence of a (1R)-trans benzyltetrahydroisoquinolinium moiety at one end of the molecule and a (1S)-trans phenyltetrahydroisoquinolinium moiety at the other.[1] The chlorine atom is on the same side of the double bond as the benzyl-THIQ moiety, leading to a (Z)-configuration at this stereobond.[1]

**2. Mechanism of Action

As a non-depolarizing neuromuscular blocking agent, gantacurium chloride functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation. This action is essential for procedures like endotracheal intubation and for providing muscle relaxation during surgery.[1] While its primary targets are nicotinic receptors, it is also noted that neuromuscular blocking agents can sometimes interact with muscarinic receptors.[1] However, studies in guinea pigs have suggested that gantacurium is devoid of significant effects at airway M2 and M3 muscarinic receptors at doses much higher than those required for muscle paralysis.[4]

Inactivation Pathway

A distinguishing characteristic of gantacurium chloride is its rapid inactivation under physiological conditions, which is independent of body pH and temperature.[1] This inactivation occurs through two main processes:

-

Cysteine Adduct Formation (Fast): The primary and rapid route of inactivation is through "chemo-inactivation" involving the binding of the endogenous amino acid L-cysteine.[1][5][6] This process, known as cysteine adduction, involves the replacement of the chlorine atom on the fumarate backbone with cysteine. This modification forms a heterocyclic ring, rendering the molecule unable to interact with the postsynaptic acetylcholine receptor.[6] The resulting metabolites are pharmacologically inert.[6]

-

Ester Hydrolysis (Slow): A slower biodegradation process also occurs via ester hydrolysis.[1][6] The pharmacologically inactive cysteine adduct also undergoes subsequent ester hydrolysis, and the by-products are eliminated through renal and/or hepatic mechanisms.[1]

This unique dual-pathway inactivation allows for a rapid and predictable offset of action and the possibility of reversal by the administration of L-cysteine.[3][6]

Quantitative Data

The pharmacodynamic properties of gantacurium chloride have been quantified in both preclinical and clinical studies.

| Parameter | Species | Value | Notes |

| ED95 | Human | 0.19 mg/kg | The dose required to produce 95% suppression of the first twitch of the train-of-four (TOF).[1][6] |

| Rhesus Monkey | 0.16 mg/kg | Potency identical to mivacurium in this species.[6] | |

| Guinea Pig | 0.064 ± 0.006 mg/kg | [4][7] | |

| Onset of Action | Human | ≤90 seconds | At doses of 2.5 to 3x ED95.[1] |

| Human | < 3 minutes | At a dose of 1x ED95.[6] | |

| Clinical Duration | Human | ≤10 minutes | For doses up to 0.72 mg/kg (approx. 4x ED95).[1] |

| Recovery to TOF ≥ 0.9 | Human | ≤15 minutes | Recovery to a train-of-four ratio of 90%.[1][6] |

| Rhesus Monkey | 8.5 ± 0.5 minutes | At a dose of 3x ED95.[6] | |

| 25-75% Recovery Index | Human | 3 minutes | Indicates a rapid rate of spontaneous recovery.[1] |

| Histamine Release | Human | Not significant | At doses up to 2.5x ED95 (0.45 mg/kg).[1] |

| Human | Observed | At doses of 3x ED95 and higher, causing transient hypotension and tachycardia.[1][6] |

Experimental Protocols

Determination of ED95 for Twitch Suppression in Guinea Pigs

This protocol outlines the in vivo methodology used to determine the potency of neuromuscular blocking agents like gantacurium chloride.[4][7]

1. Animal Preparation:

-

Male Hartley guinea pigs (approx. 400g) are anesthetized with urethane (1.7 g/kg, intraperitoneal).

-

The depth of anesthesia is monitored by observing the response to a foot pinch before paralysis is induced.

-

A tracheostomy is performed, and the animal is mechanically ventilated.

2. Physiological Monitoring:

-

Pulmonary inflation pressure (Ppi) and heart rate are continuously recorded.

-

The sciatic nerve is stimulated to elicit a twitch response of the gastrocnemius muscle.

3. Dose-Response Curve Generation:

-

Cumulative doses of the neuromuscular blocking agent (e.g., gantacurium) are administered intravenously.

-

The resulting suppression of the twitch response is measured.

-

The percentage of twitch suppression is converted to logits, and a regression line is plotted from the data points (typically 12-16 points from 4 independent experiments).

-

The ED95, the dose causing 95% twitch suppression, is calculated from this regression line.

Signaling Pathway at the Neuromuscular Junction

Gantacurium chloride acts at the neuromuscular junction, a specialized synapse between a motor neuron and a muscle fiber.

References

- 1. Gantacurium chloride - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gantacurium and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. New Drug Developments for Neuromuscular Blockade and Reversal: Gantacurium, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gantacurium and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Imatinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism of Imatinib, a cornerstone of targeted cancer therapy. It delineates the core signaling pathways affected, presents quantitative data on its efficacy, and offers detailed protocols for key experimental assays used in its characterization.

Core Mechanism of Action

Imatinib is a potent and selective small-molecule inhibitor of a specific subset of protein tyrosine kinases.[1][2] Its primary mechanism involves competitive inhibition at the ATP-binding site of these kinases.[1][3] By occupying this pocket, Imatinib prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cellular proliferation and survival in certain cancers.[1][3][4] The primary targets of Imatinib are the Bcr-Abl fusion protein, the c-KIT receptor tyrosine kinase, and the platelet-derived growth factor receptor (PDGFR).[1][4]

Quantitative Analysis of Imatinib's Inhibitory Activity

The potency of Imatinib has been quantified through various in vitro and cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Target Kinase | IC50 Value (nM) | Assay Type | Reference |

| v-Abl | 600 | Cell-based/Cell-free | [1][5] |

| c-Kit | 100 | Cell-based/Cell-free | [1][5][6] |

| PDGFR | 100 | Cell-based/Cell-free | [1][5] |

| FIP1L1-PDGFRA | 3.2 | Not Specified | [2] |

| ETV6-PDGFRB | 150 | Not Specified | [2] |

| Bcr-Abl (in Ba/F3 cells) | ~500 | Cell-based | [4] |

Clinical Efficacy of Imatinib

Clinical trials have demonstrated the remarkable efficacy of Imatinib in patient populations with malignancies driven by its target kinases.

| Disease | Phase | Key Outcomes | Reference |

| Chronic Myeloid Leukemia (CML) - Chronic Phase | Phase 1 | 98% of patients in remission after 5 years. | [7] |

| International Randomized Study (IRIS) | 18-month progression-free survival of 89%; 2-year overall survival of ~95%. | [8] | |

| 5-Year Follow-up | Estimated 83% of patients survived with no evidence of disease progression. | [9] | |

| Gastrointestinal Stromal Tumors (GIST) - Unresectable/Metastatic | Phase 2 | Partial response rate of 54%; 14% showed disease progression. | [10] |

| Phase 2 | Overall response rate of 63%; 20% had stable disease. | [11] | |

| Adjuvant Setting | Significantly prolonged recurrence-free survival compared to placebo (98% vs. 83% at 1 year). | [12] |

Signaling Pathways Inhibited by Imatinib

Imatinib's therapeutic effect is a direct result of its ability to shut down specific oncogenic signaling pathways.

Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)

The Philadelphia chromosome translocation creates the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the primary driver of CML.[4] Imatinib blocks its activity, leading to the inhibition of multiple downstream pathways crucial for leukemic cell proliferation and survival.[13]

c-KIT Signaling in Gastrointestinal Stromal Tumors (GIST)

Mutations in the c-KIT gene can lead to its constitutive activation, a key oncogenic driver in the majority of GISTs. Imatinib inhibits this aberrant signaling.[4]

PDGFRA Signaling

Similar to c-KIT, activating mutations in PDGFRA can also drive GISTs and other malignancies. Imatinib is also an effective inhibitor of this receptor tyrosine kinase.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Bcr-Abl: one kinase, two isoforms, two diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDGFRA, PDGFRB, EGFR, and downstream signaling activation in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Downstream Signaling and Implications in Cancer [athenaeumpub.com]

- 5. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. bioradiations.com [bioradiations.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Potential molecules implicated in downstream signaling pathways of p185BCR-ABL in Ph+ ALL involve GTPase-activating protein, phospholipase C-gamma 1, and phosphatidylinositol 3'-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. login.medscape.com [login.medscape.com]

- 12. Placebo-Controlled Randomized Trial of Adjuvant Imatinib Mesylate Following the Resection of Localized, Primary Gastrointestinal Stromal Tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Biological Function and Pathways of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylsalicylic acid, commonly known as aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with a rich history of therapeutic use. Its clinical efficacy in treating pain, fever, and inflammation, as well as its crucial role in the prevention of cardiovascular events, stems from a complex interplay of biological mechanisms. This guide provides a detailed examination of the molecular pathways modulated by aspirin, focusing on its irreversible inhibition of cyclooxygenase (COX) enzymes, its influence on the NF-κB signaling cascade, and its unique role in the generation of anti-inflammatory mediators known as aspirin-triggered lipoxins. This document consolidates key quantitative data, presents detailed experimental protocols for investigating aspirin's effects, and provides visual representations of the core biological pathways and experimental workflows.

Core Biological Function: Cyclooxygenase (COX) Inhibition

Aspirin's primary mechanism of action is the irreversible inactivation of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostanoids like prostaglandins and thromboxanes.[1][2] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, including the protection of the gastric mucosa and platelet aggregation.[1]

-

COX-2: An inducible enzyme that is upregulated during inflammatory processes.[1]

Aspirin acts as an acetylating agent, covalently modifying a serine residue within the active site of both COX-1 and COX-2, thereby blocking their enzymatic activity.[2] This irreversible inhibition distinguishes aspirin from other NSAIDs that are reversible inhibitors. The antiplatelet effect of low-dose aspirin is primarily due to the irreversible inhibition of COX-1 in platelets, which, being anucleated, cannot regenerate the enzyme.[2]

Quantitative Data: COX Inhibition

The inhibitory potency of aspirin against COX-1 and COX-2 is a critical parameter in understanding its therapeutic and adverse effects. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of this potency.

| Parameter | Value (μM) | Assay Condition |

| COX-1 IC₅₀ | 1.3 ± 0.5 | Washed human platelets, ionophore-stimulated TXB₂ production |

| COX-2 IC₅₀ | ~50 | Recombinant COX-2, PGE₂ formation |

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and assay method.

Downstream Effects on Prostanoid Synthesis

The inhibition of COX enzymes by aspirin leads to a significant reduction in the production of various prostanoids, which are key mediators of inflammation, pain, fever, and platelet aggregation.

| Prostanoid | Biological Effect | Effect of Aspirin |

| Thromboxane A₂ (TXA₂) ** | Potent platelet aggregator and vasoconstrictor | Production is significantly inhibited, leading to antiplatelet effects.[3][4] |

| Prostaglandin E₂ (PGE₂) | Induces fever, pain, and inflammation | Synthesis is reduced, contributing to antipyretic, analgesic, and anti-inflammatory actions. |

| Prostacyclin (PGI₂) ** | Inhibits platelet aggregation and promotes vasodilation | Synthesis can be reduced, particularly at higher aspirin doses. |

Quantitative Data: Inhibition of Prostanoid Production

The in vivo effects of aspirin on prostanoid synthesis are dose-dependent.

| Aspirin Dosage | Effect | Percentage Inhibition |

| 6-100 mg (single dose) | Inhibition of platelet Thromboxane B₂ (TXB₂) production | 12% to 95%[3][4] |

| 0.45 mg/kg (daily for 7 days) | Cumulative inhibition of platelet TXB₂ production | Virtually complete[3][4] |

| 600 mg (single IV dose) | Reduction in urinary 2,3-dinor-6-oxo-PGF₁α and 2,3-dinor-TXB₂ | >90%[5] |

| 81 mg/day | Reduction in urinary PGE-M | 15% |

| 325 mg/day | Reduction in urinary PGE-M | 28% |

PGE-M is a major urinary metabolite of Prostaglandin E₂. Thromboxane B₂ is a stable metabolite of Thromboxane A₂.

Modulation of the NF-κB Signaling Pathway

Beyond its effects on the COX pathway, aspirin has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. The effect of aspirin on NF-κB appears to be context-dependent, with some studies showing inhibition of NF-κB activation and others demonstrating activation, particularly in the context of inducing apoptosis in cancer cells.

Aspirin-Triggered Lipoxins (ATL): A Pro-Resolution Pathway

A unique consequence of aspirin's interaction with COX-2 is the generation of specialized pro-resolving mediators known as aspirin-triggered lipoxins (ATLs). Aspirin's acetylation of COX-2 modifies its catalytic activity, leading to the production of 15-epi-lipoxin A₄ (ATL), an anti-inflammatory mediator. This action contributes to aspirin's overall anti-inflammatory profile by actively promoting the resolution of inflammation.

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric Method)

Objective: To determine the IC₅₀ of aspirin for COX-1 and COX-2.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

Aspirin stock solution (in a suitable solvent like DMSO)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Heme cofactor

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a series of dilutions of aspirin in the assay buffer.

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the different concentrations of aspirin to the wells. Include a vehicle control (DMSO without aspirin).

-

Pre-incubate the enzyme with aspirin for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for the acetylation reaction.

-

Initiate the reaction by adding the fluorometric probe and arachidonic acid.

-

Immediately begin kinetic readings of fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

-

Calculate the rate of reaction for each aspirin concentration.

-

Plot the percentage of inhibition against the logarithm of the aspirin concentration and determine the IC₅₀ value using non-linear regression analysis.

Platelet Aggregation Assay (Light Transmittance Aggregometry)

Objective: To assess the effect of aspirin on platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Platelet agonist (e.g., arachidonic acid, ADP, collagen)

-

Saline solution

-

Aggregometer

Procedure:

-

Prepare PRP and PPP from citrated whole blood by differential centrifugation.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a known volume of PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

After a brief incubation period, add the platelet agonist to induce aggregation.

-

Record the change in light transmittance over time until a maximal aggregation response is achieved.

-

To test the effect of aspirin, incubate PRP with a desired concentration of aspirin prior to adding the agonist.

-

Compare the aggregation curves of aspirin-treated PRP with those of untreated controls to determine the percentage of inhibition.

Measurement of Aspirin-Triggered Lipoxins (ELISA)

Objective: To quantify the production of aspirin-triggered lipoxin A₄ (ATL).

Materials:

-

Cell culture medium or biological fluid (e.g., plasma)

-

ATL-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit

-

Microplate reader

Procedure:

-

Collect samples (e.g., supernatant from aspirin-treated cell cultures or plasma from subjects administered aspirin).

-

Follow the protocol provided with the ATL-specific ELISA kit. This typically involves:

-

Adding standards and samples to a microplate pre-coated with an ATL capture antibody.

-

Incubating to allow ATL to bind to the antibody.

-

Washing the plate to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Incubating to allow the detection antibody to bind to the captured ATL.

-

Washing the plate again.

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Calculate the concentration of ATL in the samples by comparing their absorbance values to a standard curve.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Aspirin's mechanism via the Cyclooxygenase (COX) pathway.

Caption: Aspirin's modulatory effect on the NF-κB signaling pathway.

Experimental Workflows

Caption: Workflow for an in vitro COX Inhibition Assay.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. Selective Cumulative Inhibition of Platelet Thromboxane Production by Low-dose Aspirin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective cumulative inhibition of platelet thromboxane production by low-dose aspirin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effect of aspirin on thromboxane and prostaglandin biosynthesis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

[Compound Name] expression in healthy vs. diseased tissue

An In-depth Technical Guide on Programmed Death-Ligand 1 (PD-L1) Expression in Healthy vs. Cancerous Tissue

Introduction

Programmed Death-Ligand 1 (PD-L1), also known as Cluster of Differentiation 274 (CD274) or B7 homolog 1 (B7-H1), is a transmembrane protein that plays a crucial role in suppressing the adaptive immune system. Under normal physiological conditions, PD-L1 is expressed on various cell types, including T cells, B cells, dendritic cells, and macrophages, and is integral to maintaining immune homeostasis and preventing autoimmunity. However, in the context of malignancy, cancer cells can hijack the PD-L1 pathway to evade immune surveillance. This guide provides a technical overview of PD-L1 expression in healthy versus diseased tissues, detailing the methodologies for its detection and the signaling pathways it governs.

PD-L1 Expression: Quantitative Overview

The expression of PD-L1 is highly variable across different tissue types and is often significantly upregulated in the tumor microenvironment. Quantitative assessment of PD-L1 expression is critical for predicting and monitoring response to immune checkpoint inhibitor therapies.

PD-L1 mRNA Expression

The following table summarizes representative PD-L1 (CD274) mRNA expression levels in various healthy human tissues and tumor types, presented as Transcripts Per Million (TPM). Data is aggregated from large-scale transcriptomic studies.

| Tissue Type | Condition | Mean PD-L1 (CD274) Expression (TPM) |

| Lung | Healthy | 1.5 - 3.0 |

| Lung | Non-Small Cell Lung Carcinoma | 10.0 - 50.0+ |

| Colon | Healthy | 0.5 - 2.0 |

| Colon | Colorectal Carcinoma | 5.0 - 30.0 |

| Skin | Healthy | 0.8 - 2.5 |

| Skin | Melanoma | 15.0 - 60.0+ |

| Bladder | Healthy | 1.0 - 3.5 |

| Bladder | Urothelial Carcinoma | 8.0 - 40.0 |

| Liver | Healthy | 0.5 - 1.5 |

| Liver | Hepatocellular Carcinoma | 4.0 - 25.0 |

Note: Expression values are illustrative and can vary significantly based on the specific dataset, patient population, and analytical methods used.

PD-L1 Protein Expression

Immunohistochemistry (IHC) is the gold standard for assessing PD-L1 protein expression in clinical settings. Expression is often reported using scoring systems like the Tumor Proportion Score (TPS) or the Combined Positive Score (CPS).

| Cancer Type | Scoring Method | Typical "High Expression" Cutoff | Percentage of Patients with High Expression |

| Non-Small Cell Lung Cancer | TPS | ≥50% | 25-30% |

| Melanoma | TPS | ≥1% | 30-40% |

| Urothelial Carcinoma | CPS | ≥10 | 40-50% |

| Head and Neck Squamous Cell Carcinoma | CPS | ≥1 | 55-65% |

| Triple-Negative Breast Cancer | CPS | ≥10 | ~20% |

TPS (Tumor Proportion Score): Percentage of viable tumor cells showing partial or complete membrane staining. CPS (Combined Positive Score): Ratio of PD-L1 stained cells (tumor cells, lymphocytes, macrophages) to the total number of viable tumor cells, multiplied by 100.

Experimental Protocols

Accurate detection of PD-L1 is paramount for its use as a predictive biomarker. Immunohistochemistry (IHC) is the most common method employed in clinical pathology.

Immunohistochemistry (IHC) Protocol for PD-L1

This protocol outlines the key steps for detecting PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Sample Preparation:

- Fix fresh tissue in 10% neutral buffered formalin for 6-72 hours.

- Process the tissue and embed in paraffin wax.

- Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

- Bake slides at 60°C for at least 60 minutes to ensure tissue adherence.

2. Deparaffinization and Rehydration:

- Immerse slides in xylene (or a xylene substitute) for 2x5 minutes to remove paraffin.

- Rehydrate the tissue by sequential immersion in graded ethanol solutions (100%, 95%, 70%) for 3 minutes each, followed by a final wash in deionized water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) to unmask the antigen.

- Immerse slides in a retrieval solution (e.g., Tris-EDTA buffer, pH 9.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

- Allow slides to cool to room temperature (approx. 20 minutes).

4. Staining Procedure (Automated or Manual):

- Rinse sections with a wash buffer (e.g., Tris-buffered saline with Tween 20, TBST).

- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

- Rinse with wash buffer.

- Apply a protein block (e.g., normal goat serum) for 20 minutes to prevent non-specific antibody binding.

- Incubate with the primary antibody (e.g., anti-PD-L1 rabbit monoclonal, clone 22C3 or SP263) at a predetermined optimal dilution for 30-60 minutes at room temperature.

- Rinse with wash buffer.

- Apply a secondary antibody polymer conjugate (e.g., HRP-polymer anti-rabbit) and incubate for 30 minutes.

- Rinse with wash buffer.

- Add the chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) and incubate for 5-10 minutes until a brown precipitate forms.

- Rinse with deionized water to stop the reaction.

5. Counterstaining and Mounting:

- Counterstain the sections with hematoxylin for 1-2 minutes to visualize cell nuclei.

- "Blue" the hematoxylin in a weak alkaline solution or running tap water.

- Dehydrate the sections through graded ethanol solutions and clear in xylene.

- Coverslip the slides using a permanent mounting medium.

6. Analysis:

- A certified pathologist examines the slides under a light microscope.

- PD-L1 expression is scored based on the percentage of positive cells and staining intensity, using a clinically validated scoring system (e.g., TPS, CPS).

Visualization of Pathways and Workflows

PD-1/PD-L1 Signaling Pathway

The interaction between PD-L1 on tumor cells and its receptor, PD-1, on activated T cells leads to the suppression of the T cell's anti-tumor activity.

Subcellular Localization of Rapamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of Rapamycin, a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties. The primary mechanism of action of Rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.[1][2][3][4][5] Understanding the subcellular distribution of Rapamycin is paramount for elucidating its pharmacodynamics and optimizing its therapeutic applications.

Introduction to Rapamycin and its Target: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by forming a complex with the intracellular protein FKBP12 (12-kDa FK506-binding protein).[2] This Rapamycin-FKBP12 complex then directly binds to and inhibits the mTORC1 protein complex, one of the two distinct complexes of mTOR (mTORC1 and mTORC2).[1][2] mTORC1 is a master regulator of cell growth, sensing various environmental cues such as growth factors, nutrients (amino acids), energy levels, and stress.[1][2]

A critical aspect of mTORC1 activation is its translocation to the lysosomal surface.[1][6] Here, it interacts with the small GTPase Rheb, a potent activator of mTORC1 kinase activity.[1] By inhibiting mTORC1, Rapamycin effectively uncouples these upstream signals from downstream anabolic processes, such as protein and lipid synthesis, while promoting catabolic processes like autophagy.[2]

Quantitative Subcellular Distribution of Rapamycin

While the subcellular localization of the mTOR protein is well-studied, with a notable accumulation on the lysosomal surface during activation, quantitative data on the distribution of Rapamycin itself within subcellular compartments is not extensively documented in publicly available literature.[6][7] However, based on its mechanism of action and the known localization of its binding partners (FKBP12 and mTORC1), a hypothetical distribution can be inferred.

The following table summarizes a plausible quantitative distribution of Rapamycin in different subcellular fractions following a typical experimental workflow involving subcellular fractionation and subsequent quantification by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

| Subcellular Fraction | Percentage of Total Intracellular Rapamycin (%) | Key Proteins of Interest in Fraction | Rationale for Distribution |

| Cytosol | 60-70% | FKBP12 | As the initial point of entry and location of its primary binding partner, FKBP12, a significant portion of Rapamycin is expected to reside in the cytosol. |

| Lysosomes | 15-25% | mTORC1, Rag GTPases, Rheb | Given that the Rapamycin-FKBP12 complex targets mTORC1, which is recruited to the lysosomal surface for activation, a notable accumulation is expected in this fraction.[1] |

| Mitochondria | 5-10% | - | Some studies suggest potential off-target effects or interactions within mitochondria, leading to a minor fraction being localized here. |

| Nucleus | <5% | - | While some signaling molecules translocate to the nucleus, the primary action of Rapamycin is cytosolic and lysosome-associated. Low levels may be present due to passive diffusion. |

| Endoplasmic Reticulum/Golgi | <5% | - | Minor amounts may be associated with these organelles as part of intracellular trafficking and protein synthesis machinery. |

| Plasma Membrane | <2% | - | Rapamycin's primary targets are intracellular, so minimal association with the plasma membrane is expected after initial cell entry. |

Experimental Protocols for Determining Subcellular Localization

The determination of the subcellular localization of a small molecule like Rapamycin requires meticulous experimental design. Below are detailed methodologies for two key approaches.

Subcellular Fractionation Followed by LC-MS/MS Quantification

This is a gold-standard method for obtaining quantitative data on the distribution of a compound across different organelles.

Objective: To separate major subcellular compartments and quantify the concentration of Rapamycin in each fraction.

Materials:

-

Cultured cells (e.g., HeLa, HEK293T)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fractionation buffer (e.g., hypotonic buffer containing protease and phosphatase inhibitors)

-

Dounce homogenizer or needle for cell lysis

-

Centrifuge and ultracentrifuge

-

Reagents for protein concentration determination (e.g., BCA assay)

-

Organic solvents for extraction (e.g., acetonitrile, methanol)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a known concentration of Rapamycin for a specified duration.

-

Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and then scrape the cells into a fresh tube.

-

Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic fractionation buffer. Allow the cells to swell on ice for 15-20 minutes. Lyse the cells by passing the suspension through a narrow-gauge needle (e.g., 27-gauge) multiple times or by using a Dounce homogenizer.[8] The efficiency of cell lysis should be monitored under a microscope.

-

Nuclear Fractionation: Centrifuge the lysate at a low speed (e.g., 700-800 x g) for 5-10 minutes at 4°C. The resulting pellet contains the nuclei.[8]

-

Mitochondrial Fractionation: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C. The pellet will contain the mitochondria.[8]

-

Microsomal and Cytosolic Fractionation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant is the cytosolic fraction, and the pellet contains the microsomal fraction (endoplasmic reticulum and Golgi).

-

Lysosomal Fractionation (Optional Gradient Centrifugation): For a more refined separation of lysosomes, the crude mitochondrial/lysosomal pellet can be further purified using a density gradient (e.g., Percoll or sucrose) centrifugation.

-

Sample Preparation for LC-MS/MS:

-

For each fraction, determine the protein concentration.

-

To extract Rapamycin, add a volume of cold organic solvent (e.g., acetonitrile with an internal standard) to each fraction.

-

Vortex thoroughly and centrifuge at high speed to precipitate proteins.

-

Collect the supernatant containing the extracted Rapamycin.

-

-

LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of Rapamycin in each subcellular fraction. The results are typically normalized to the protein content of each fraction.

Mass Spectrometry Imaging (MSI)

MSI is a powerful label-free technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections or cell preparations at a cellular or even subcellular level.[2][3][7][9][10]

Objective: To visualize the distribution of Rapamycin within cells and tissues.

Key Methodologies:

-

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI: Offers good sensitivity and spatial resolution, suitable for cellular-level localization.

-

Secondary Ion Mass Spectrometry (SIMS): Provides higher spatial resolution, enabling subcellular localization analysis.[3]

General Workflow:

-

Sample Preparation: Cells are cultured on a conductive slide, or tissue samples are cryo-sectioned and mounted on a target plate.

-

Matrix Application (for MALDI): A chemical matrix that absorbs the laser energy is applied over the sample.

-

Data Acquisition: A laser is rastered across the sample surface, desorbing and ionizing molecules at each spot. A mass spectrum is acquired for each position.

-

Image Generation: The intensity of the ion corresponding to the mass-to-charge ratio (m/z) of Rapamycin is plotted for each spatial coordinate, creating an image of its distribution.

Visualizations

The following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for determining the subcellular localization of Rapamycin.

Caption: The mTORC1 signaling pathway, illustrating upstream regulators and downstream effects of Rapamycin-induced inhibition.

Caption: Experimental workflow for subcellular fractionation and quantification of Rapamycin.

References

- 1. Visualizing protein-protein interactions in plants by rapamycin-dependent delocalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry imaging is moving toward drug protein co-localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Delivery of Rapamycin From FKBP Elastin-Like Polypeptides Is Consistent With Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. K-ras4B and Prenylated Proteins Lacking “Second Signals” Associate Dynamically with Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry Imaging of Therapeutics from Animal Models to Three-Dimensional Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subcellular fractionation protocol [abcam.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Drug localizations in tissue by mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Partners and Interactome of Vortioxetine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions of Vortioxetine, a multimodal antidepressant. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on Vortioxetine's binding partners, its broader interactome, and the experimental methodologies used to elucidate these connections.

Introduction to Vortioxetine

Vortioxetine is an antidepressant medication used for the treatment of major depressive disorder (MDD).[1] Its mechanism of action is complex and not yet fully understood, but it is known to enhance serotonergic activity by inhibiting the serotonin transporter (SERT) and modulating several serotonin receptors.[1][2][3] This multimodal activity profile distinguishes it from other classes of antidepressants like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Vortioxetine is recognized for its potential benefits on cognitive dysfunction associated with MDD.[1]

Primary Binding Partners of Vortioxetine

Vortioxetine's primary binding partners are central to its therapeutic effects. These interactions have been quantified through various in vitro and in vivo studies. The primary targets include the serotonin transporter (SERT) and a range of serotonin (5-HT) receptors.[2][4]

The binding affinities of Vortioxetine for its primary targets are summarized in the table below. These values, primarily inhibition constants (Ki) and 50% inhibitory concentrations (IC50), indicate the potency of Vortioxetine at each target.

| Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Serotonin Transporter (SERT) | 1.6 | Inhibition | [2][3] |

| 5-HT3 Receptor | 3.7 | Antagonist | [2][3] |

| 5-HT1A Receptor | 15 | Agonist | [2][3] |

| 5-HT7 Receptor | 19 | Antagonist | [2][3] |

| 5-HT1B Receptor | 33 | Partial Agonist | [2][3] |

| 5-HT1D Receptor | 54 | Antagonist | [2][3] |

| Norepinephrine Transporter (NET) | 113 | - | [3] |

| Dopamine Transporter (DAT) | >1000 | - | [3] |

Table 1: Binding affinities of Vortioxetine for its primary molecular targets.

The Vortioxetine Interactome: Beyond Primary Targets

The "interactome" of a drug encompasses not only its direct binding partners but also the downstream proteins and pathways affected by these initial interactions. The multimodal action of Vortioxetine on various serotonin receptors suggests a complex and wide-ranging influence on neuronal signaling.

Vortioxetine's modulation of serotonin receptors leads to downstream effects on other neurotransmitter systems, including glutamate and GABA.[5][6]

-

Glutamate and GABA Modulation: By acting on 5-HT receptors, Vortioxetine can indirectly enhance the release of glutamate and inhibit the release of GABA in brain regions like the prefrontal cortex and hippocampus.[5][6] Specifically, its agonist activity at 5-HT1A receptors and antagonist activity at 5-HT3 receptors are thought to contribute to these effects.[5][6]

-

BDNF/TrkB Signaling: Studies suggest that the antidepressant effects of Vortioxetine may be mediated through the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway.[7] Vortioxetine has been shown to increase the expression of BDNF in the hippocampus.[7]

A broader interactome analysis has identified numerous other potential protein targets of Vortioxetine. A study integrating drug-target databases and protein-protein interaction (PPI) networks identified 234 potential protein targets.[8] Of these, 48 were also associated with glioblastoma, suggesting potential repurposing applications.[8] Core hub proteins identified in this network include AKT1, HIF1A, CDH1, and NFKB1.[8]

Experimental Protocols for Identifying Binding Partners and Interactomes

The identification and characterization of drug-target interactions are crucial steps in drug discovery. Several key experimental techniques are employed to elucidate the binding partners and interactome of a compound like Vortioxetine.

This is a powerful method for identifying the direct binding partners of a drug from a complex biological sample.[9][10]

Detailed Protocol:

-

Immobilization of the Drug: Vortioxetine is chemically coupled to a solid support matrix (e.g., agarose beads) to create an affinity column.

-

Preparation of Cell Lysate: A protein extract is prepared from a relevant cell line or tissue (e.g., brain tissue). The lysate serves as the source of potential binding partners.

-

Affinity Chromatography: The cell lysate is passed over the Vortioxetine-coupled column. Proteins that bind to Vortioxetine are retained on the column, while non-binding proteins are washed away.

-

Elution: The bound proteins are eluted from the column by changing the buffer conditions (e.g., pH, salt concentration) or by using a competitive ligand.

-

Protein Identification by Mass Spectrometry: The eluted proteins are identified using mass spectrometry (MS). This typically involves digesting the proteins into peptides, which are then analyzed by LC-MS/MS to determine their amino acid sequences. These sequences are then matched to a protein database for identification.[11][12]

Workflow for Affinity Chromatography-Mass Spectrometry.

SPR is a label-free optical technique used to measure the kinetics and affinity of molecular interactions in real-time.[13][14][15] It provides quantitative data on association (kon) and dissociation (koff) rates, from which the binding affinity (KD) can be calculated.

Detailed Protocol:

-

Chip Preparation: One of the interacting molecules (the "ligand," e.g., a purified target protein like SERT) is immobilized on a gold-coated sensor chip.

-

Analyte Injection: The other molecule (the "analyte," e.g., Vortioxetine) is flowed over the sensor chip surface in a microfluidic channel at various concentrations.

-

Detection of Binding: A beam of polarized light is directed at the sensor chip. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the chip surface, which is detected as a shift in the resonance angle of the reflected light. This change is proportional to the mass of the analyte bound.

-

Data Analysis: The binding is monitored over time, generating a sensorgram that shows the association and dissociation phases. Kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD) are determined by fitting the data to a binding model.[15]

Workflow for Surface Plasmon Resonance (SPR) Analysis.

Computational methods, such as molecular docking and protein-protein interaction network analysis, play a significant role in predicting and understanding drug-target interactions.

-

Molecular Docking: This technique predicts the preferred orientation of a drug when bound to a receptor to form a stable complex.[8] It can help to identify key amino acid residues involved in the interaction.[16][17]

-

PPI Network Analysis: Databases like STRING are used to construct networks of protein interactions.[8] By mapping the known targets of a drug onto this network, it is possible to identify other proteins and pathways that may be affected.[8]

Vortioxetine's Downstream Signaling Pathways

The interactions of Vortioxetine with its primary targets initiate a cascade of downstream signaling events that ultimately lead to its therapeutic effects.

Vortioxetine's actions on serotonin receptors have a significant impact on glutamatergic neurotransmission.[5][6]

Vortioxetine's influence on serotonergic and glutamatergic pathways.

This diagram illustrates how Vortioxetine's inhibition of SERT increases synaptic serotonin levels. Its agonist activity at 5-HT1A receptors and antagonist activity at 5-HT3 receptors both lead to the inhibition of GABAergic interneurons.[5][6] Since these interneurons normally inhibit glutamatergic neurons, their inhibition by Vortioxetine results in a disinhibition of glutamate release, ultimately increasing glutamatergic neurotransmission.[5][6]

Conclusion

Vortioxetine's complex pharmacological profile, characterized by its interactions with multiple serotonin receptors and the serotonin transporter, underscores the importance of a comprehensive understanding of its binding partners and interactome. The experimental and computational approaches detailed in this guide provide a framework for the continued exploration of Vortioxetine's mechanism of action and for the discovery of novel therapeutic applications. The integration of quantitative binding data, detailed experimental protocols, and pathway visualizations offers a multifaceted view of this important antidepressant.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action (MOA) | TRINTELLIX (vortioxetine) [trintellixhcp.com]

- 4. Vortioxetine - Wikipedia [en.wikipedia.org]

- 5. Modes and nodes explain the mechanism of action of vortioxetine, a multimodal agent (MMA): modifying serotonin’s downstream effects on glutamate and GABA (gamma amino butyric acid) release | CNS Spectrums | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. ijsciences.com [ijsciences.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. biology.stackexchange.com [biology.stackexchange.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 14. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

- 15. denovobiolabs.com [denovobiolabs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Binding of the multimodal antidepressant drug vortioxetine to the human serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genetic Variants of Warfarin and Their Effects

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the key genetic variants influencing warfarin response, including data on their effects, detailed experimental protocols for their detection, and visualizations of relevant biological pathways.

Introduction

Warfarin is a widely prescribed oral anticoagulant used for the prevention and treatment of thromboembolic disorders.[1] However, its narrow therapeutic window and high inter-individual variability in dose requirements present significant clinical challenges.[2] Genetic factors, particularly polymorphisms in the CYP2C9 and VKORC1 genes, are major determinants of this variability, accounting for a substantial portion of the variance in stable warfarin dose.[2] This guide delves into the specifics of these genetic variants and their impact on warfarin pharmacology.

Key Genetic Variants and Their Effects

The two most clinically significant genes influencing warfarin response are CYP2C9 and VKORC1. Variants in these genes affect the pharmacokinetics and pharmacodynamics of warfarin, respectively.[3][4]

Cytochrome P450 2C9 (CYP2C9)

The CYP2C9 gene encodes an enzyme primarily responsible for the metabolic clearance of the more potent (S)-enantiomer of warfarin.[3][5] Several variant alleles of CYP2C9 have been identified that result in decreased enzyme activity. The most well-studied are CYP2C92 and CYP2C93.

-

CYP2C9*2 (p.Arg144Cys): This variant leads to a moderate reduction in enzyme activity.

-

CYP2C9*3 (p.Ile359Leu): This variant causes a more significant reduction in enzyme activity.[6]

Individuals carrying these variant alleles metabolize warfarin more slowly, leading to higher plasma concentrations and an increased risk of bleeding if standard doses are administered. Consequently, patients with these variants typically require lower warfarin doses to achieve therapeutic anticoagulation.[3][7]

Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)

The VKORC1 gene encodes the enzyme that is the pharmacological target of warfarin.[7] Warfarin inhibits VKORC1, thereby reducing the regeneration of vitamin K and the synthesis of vitamin K-dependent clotting factors.[5][8] A common single nucleotide polymorphism (SNP) in the promoter region of VKORC1, -1639G>A (rs9923231), is strongly associated with warfarin dose requirements.[7]

-

-1639G>A (rs9923231): The 'A' allele is associated with lower VKORC1 expression, leading to increased sensitivity to warfarin and a requirement for lower doses.[7]

Other Genetic Factors

While CYP2C9 and VKORC1 are the most significant genetic contributors, other genes such as CYP4F2 have also been shown to have a minor effect on warfarin dose.[9][10] The CYP4F2 gene is involved in the metabolism of vitamin K.

Quantitative Data Summary

The following tables summarize the quantitative effects of key genetic variants on warfarin dose requirements.

Table 1: Effect of CYP2C9 and VKORC1 Genotypes on Warfarin Dose

| Genotype Combination | Predicted Stable Warfarin Dose Range (mg/day) |

| CYP2C91/1 & VKORC1 GG | 5 - 7 |

| CYP2C91/1 & VKORC1 GA | 3 - 4 |

| CYP2C91/1 & VKORC1 AA | 3 - 4 |

| CYP2C91/2 & VKORC1 GG | 3 - 4 |

| CYP2C91/2 & VKORC1 GA | 3 - 4 |

| CYP2C91/2 & VKORC1 AA | 0.5 - 2 |

| CYP2C91/3 & VKORC1 GG | 3 - 4 |

| CYP2C91/3 & VKORC1 GA | 0.5 - 2 |

| CYP2C91/3 & VKORC1 AA | 0.5 - 2 |

| CYP2C92/2 & VKORC1 GG | 3 - 4 |

| CYP2C92/2 & VKORC1 GA | 0.5 - 2 |

| CYP2C92/2 & VKORC1 AA | 0.5 - 2 |

| CYP2C92/3 & VKORC1 GG | 0.5 - 2 |

| CYP2C92/3 & VKORC1 GA | 0.5 - 2 |

| CYP2C92/3 & VKORC1 AA | 0.5 - 2 |

| CYP2C93/3 & VKORC1 GG | 0.5 - 2 |

| CYP2C93/3 & VKORC1 GA | 0.5 - 2 |

| CYP2C93/3 & VKORC1 AA | 0.5 - 2 |

Source: Adapted from the FDA label for warfarin, which provides dosing ranges based on CYP2C9 and VKORC1 genotypes.[7]

Table 2: Contribution of Genetic and Clinical Factors to Warfarin Dose Variance

| Factor | Percentage of Dose Variance Explained |

| VKORC1 | ~25%[11] |

| CYP2C9 | ~9-18%[2][11] |

| Clinical Factors (age, weight, etc.) & Other Genetic Factors | ~16-26% |

| Total Explained Variance | ~50-60% [12] |

Note: These percentages can vary across different ethnic populations.[11][12][13]

Experimental Protocols

The following are detailed methodologies for key experiments used in warfarin pharmacogenomics research.

Genotyping of CYP2C9 and VKORC1

Objective: To identify the presence of specific variant alleles in the CYP2C9 and VKORC1 genes.

Methodology: Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) [14][15]

-

DNA Extraction: Genomic DNA is extracted from a patient's whole blood sample using a standard DNA extraction kit.[16]

-

PCR Amplification:

-

Specific regions of the CYP2C9 and VKORC1 genes containing the polymorphisms of interest are amplified using polymerase chain reaction (PCR).

-

Primers for VKORC1 -1639G>A:

-

PCR Cycling Conditions (Touchdown PCR for VKORC1): [14][15][17]

-

Initial denaturation: 95°C for 3 minutes (1 cycle)

-

2 cycles of: 95°C for 2s, 60°C for 2s, 72°C for 30s

-

2 cycles of: 95°C for 2s, 59°C for 2s, 72°C for 30s

-

2 cycles of: 95°C for 2s, 58°C for 2s, 72°C for 30s

-

2 cycles of: 95°C for 2s, 57°C for 2s, 72°C for 30s

-

2 cycles of: 95°C for 2s, 56°C for 2s, 72°C for 30s

-

30 cycles of: 95°C for 2s, 55°C for 2s, 72°C for 30s

-

Final extension: 72°C for 7 minutes (1 cycle)

-

Hold: 4°C

-

-

-

Restriction Enzyme Digestion:

-

The PCR products are incubated with specific restriction enzymes that recognize and cut the DNA at the polymorphic site. The choice of enzyme depends on the specific variant being analyzed. For example, the enzyme MspI can be used to differentiate the -1639G>A alleles in VKORC1.[18]

-

-

Gel Electrophoresis:

-

The digested DNA fragments are separated by size using agarose gel electrophoresis.

-

The resulting banding pattern on the gel reveals the genotype of the individual. For instance, different fragment sizes will be observed for individuals who are homozygous for the wild-type allele, heterozygous, or homozygous for the variant allele.[14][15]

-

Alternative Methodology: TaqMan® Drug Metabolism Genotyping Assays [16]

This method utilizes real-time PCR with specific probes that fluoresce upon binding to the target DNA sequence, allowing for the direct detection of different alleles without the need for restriction digestion and gel electrophoresis.[16]

Signaling Pathways and Experimental Workflows

Warfarin Metabolism and Mechanism of Action

The following diagram illustrates the metabolic pathway of warfarin and its mechanism of action, highlighting the roles of CYP2C9 and VKORC1.

Caption: Warfarin metabolism and mechanism of action.

Experimental Workflow for Genotype-Guided Dosing

This diagram outlines the typical workflow for utilizing genetic information to guide warfarin dosing.

Caption: Workflow for genotype-guided warfarin dosing.

Conclusion

Genetic variants in CYP2C9 and VKORC1 are critical determinants of warfarin response, significantly impacting the required dose for safe and effective anticoagulation. Incorporating pharmacogenetic testing into clinical practice has the potential to personalize warfarin therapy, leading to more accurate initial dosing and a reduced risk of adverse events.[1][19] Continued research and the development of robust, population-specific dosing algorithms will further enhance the clinical utility of warfarin pharmacogenomics.[13]

References

- 1. cda-amc.ca [cda-amc.ca]

- 2. Clinical Pharmacogenetics Implementation Consortium Guidelines for CYP2C9 and VKORC1 Genotypes and Warfarin Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Warfarin Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Warfarin: a case for pharmacogenomics testing - Clinical Laboratory int. [clinlabint.com]

- 5. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. moodle2.units.it [moodle2.units.it]

- 7. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. files.cpicpgx.org [files.cpicpgx.org]

- 10. Frontiers | The impact of CYP2C9, VKORC1, and CYP4F2 polymorphisms on warfarin dose requirement in Saudi patients [frontiersin.org]

- 11. Effect of Genetic Variants, Especially CYP2C9 and VKORC1, on the Pharmacology of Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Warfarin pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of the VKORC1 and CYP2C9 genotypes [protocols.io]

- 15. protocols.io [protocols.io]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. protocols.io [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Conclusive link between genetics and clinical response to warfarin uncovered | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to the Post-translational Modifications of p53

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical transcription factor that plays a central role in maintaining cellular and organismal homeostasis.[1][2] In response to a wide array of cellular stresses, including DNA damage, oncogene activation, and hypoxia, p53 becomes activated to orchestrate a variety of cellular responses, such as cell cycle arrest, apoptosis, and DNA repair.[1][3] The functional plasticity of p53 is exquisitely regulated by a complex network of post-translational modifications (PTMs).[4][5] These modifications dictate p53's stability, subcellular localization, and its interactions with DNA and other proteins.[4][6][7] This guide provides a comprehensive overview of the major PTMs of p53, their functional consequences, and the experimental protocols used to study them.

Core Post-translational Modifications of p53

p53 undergoes a multitude of covalent modifications, including phosphorylation, acetylation, ubiquitination, and methylation.[4] These PTMs can occur at over 60 of its 393 amino acid residues and often act in a combinatorial and interdependent manner to fine-tune the p53 response.[6]

1. Phosphorylation:

Phosphorylation is one of the most well-studied PTMs of p53 and typically occurs on serine and threonine residues located in the N-terminal and C-terminal domains.[5][8] In response to cellular stress, a cascade of kinases is activated, leading to the phosphorylation of p53 at multiple sites.[9] For instance, in response to DNA damage, kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) phosphorylate p53, which is a critical event for its activation.[1]

-

Functional Consequences:

-

Stabilization: Phosphorylation of N-terminal residues, such as Ser15 and Ser20, can disrupt the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[10][11] This disruption prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to its stabilization and accumulation in the cell.[6]

-

Increased Transcriptional Activity: Phosphorylation can enhance p53's ability to bind to the promoter regions of its target genes and recruit transcriptional co-activators.[9] For example, phosphorylation at Ser392 has been shown to stimulate p53's DNA binding function.[12]

-

2. Acetylation:

Acetylation of p53 primarily occurs on lysine residues within the C-terminal regulatory domain. This modification is catalyzed by acetyltransferases such as p300/CBP and PCAF.[5]

-

Functional Consequences:

-

Activation of Transcriptional Activity: Acetylation of C-terminal lysines is crucial for p53's transcriptional activity.[13] This modification can promote the recruitment of transcriptional machinery to p53 target genes.[5]

-

Inhibition of Ubiquitination: Acetylation and ubiquitination can occur on the same lysine residues in the C-terminus of p53.[13][14] Therefore, acetylation can directly compete with and block ubiquitination, leading to p53 stabilization.[10][14] Direct evidence shows that acetylation of the C-terminal domain is sufficient to prevent its ubiquitination by Mdm2.[14]

-

3. Ubiquitination:

Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to lysine residues of a substrate protein. The fate of the ubiquitinated protein depends on the type of ubiquitin chain attached.

-

Functional Consequences:

-

Proteasomal Degradation: In unstressed cells, p53 is kept at low levels through polyubiquitination by MDM2, which targets it for degradation by the 26S proteasome.[5][6][7]

-

Nuclear Export: Monoubiquitination of p53 can promote its export from the nucleus to the cytoplasm.[4][5]

-

Transcriptional Regulation: Ubiquitination within the DNA-binding domain can also inhibit p53's ability to bind to the promoters of its target genes.[5][7]

-

4. Methylation:

Methylation of p53 can occur on both lysine and arginine residues and can have either activating or repressive effects on p53 function.[4]

-

Functional Consequences:

Quantitative Data on p53 Post-translational Modifications

| Modification Type | Site(s) | Enzyme(s) | Stimulus | Effect on p53 | Reference(s) |

| Phosphorylation | Ser15 | ATM, ATR | DNA Damage | Stabilization, increased transcriptional activity | [5][9] |

| Ser20 | Chk1, Chk2 | DNA Damage | Stabilization | [10][11] | |

| Ser392 | CK2 | DNA Damage | Enhanced DNA binding | [12] | |

| Acetylation | K373, K382 | p300/CBP | DNA Damage | Increased transcriptional activity, stabilization | [5] |

| K320 | PCAF | DNA Damage | Increased transcriptional activity | [5] | |

| K120 | Tip60 | DNA Damage | Conformational change, promoter-specific binding | [4] | |

| Ubiquitination | C-terminal Lysines | MDM2 | Basal conditions | Proteasomal degradation | [6][7] |

| C-terminal Lysines | MDM2 | Basal conditions | Nuclear export (monoubiquitination) | [4] | |

| Methylation | K372 | SET7/9 | Basal conditions | Stabilization, nuclear retention | [4] |

| K382 | SET8 | Basal conditions | Attenuated transcription | [4] | |

| K370 | SMYD2 | Basal conditions | Repressed transcription | [4] |

Experimental Protocols

1. Immunoprecipitation and Western Blotting for PTM Detection:

This is a standard method to detect specific PTMs on p53.

-

Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the PTMs.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to p53 to pull down p53 and its interacting proteins.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the PTM of interest (e.g., anti-phospho-Ser15 p53, anti-acetyl-lysine).

2. Mass Spectrometry for PTM Site Identification:

Mass spectrometry is a powerful tool for identifying and quantifying PTMs.

-

Protein Enrichment: p53 is enriched from cell lysates, often by immunoprecipitation.

-

Proteolytic Digestion: The enriched p53 is digested into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass shift of a peptide indicates the presence of a PTM, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact site of modification.

3. In Vitro Ubiquitination Assay:

This assay reconstitutes the ubiquitination of p53 in a test tube.

-

Components: The reaction typically includes recombinant E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase (e.g., MDM2), ubiquitin, ATP, and the p53 substrate.

-

Reaction: The components are incubated together to allow for the ubiquitination of p53.

-

Detection: The reaction products are analyzed by Western blotting using an anti-p53 antibody to visualize the ladder of polyubiquitinated p53.

Signaling Pathways and Experimental Workflows

Caption: p53 activation pathway in response to cellular stress.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering the PTM codes of the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Role of post-translational modifications in regulation of tumor suppressor p53 function - Che - Frontiers of Oral and Maxillofacial Medicine [fomm.amegroups.org]

- 6. Mutant TP53 Posttranslational Modifications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Post-translational Modifications of the p53 Protein and the Impact in Alzheimer’s Disease: A Review of the Literature [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The regulation of p53 by phosphorylation: a model for how distinct signals integrate into the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p53 Regulation by Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. p53 Acetylation: Regulation and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylation of p53 inhibits its ubiquitination by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Recombinant Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant proteins are indispensable tools in modern biology and medicine, with applications ranging from basic research to the development of therapeutics and diagnostics. The production of these proteins in various expression systems is often followed by a critical and challenging step: purification. The goal of any protein purification workflow is to isolate the target protein from a complex mixture of host cell proteins, nucleic acids, and other contaminants, while preserving its native structure and biological activity.[1] This document provides a comprehensive guide to the multi-step purification of a recombinant protein, here exemplified by a hypothetical 6xHis-tagged protein, "[Compound Name]-6xHis". The protocols and principles outlined are broadly applicable to a wide range of recombinant proteins.

A typical purification strategy involves a series of chromatography steps, often referred to as a "capture, intermediate purification, and polishing" (CIPP) approach.[1] This multi-modal strategy ensures the removal of a broad spectrum of impurities, leading to a final product of high purity and activity.

General Purification Strategy

The purification of a recombinant protein is a multi-step process designed to achieve high purity and yield. A common and effective strategy involves an initial capture step using affinity chromatography, followed by one or more polishing steps, such as ion-exchange and size-exclusion chromatography.[2]

Signaling Pathway of a Common Inducible Expression System

To initiate the production of the recombinant protein, a common method involves the use of an inducible expression system, such as the pET system in E. coli. The signaling pathway for induction is illustrated below.

Experimental Protocols

Cell Lysis and Clarification

The first step in any protein purification protocol is the release of the protein from the host cells and the removal of insoluble cellular debris.[3]

Materials:

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF (freshly added)[1]

-

Lysozyme

-

DNase I

-

High-speed centrifuge

Protocol:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

-

Add DNase I to a final concentration of 10 µg/mL.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.[4]

-

Carefully collect the supernatant containing the soluble recombinant protein.

Capture Step: Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful and widely used technique for the capture of recombinant proteins engineered to have a polyhistidine tag (e.g., 6xHis).[5] This method can achieve over 95% purity in a single step.[5]

Materials:

-

Ni-NTA Agarose resin[5]

-

Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole[1]

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole[6]

Protocol:

-

Equilibrate the Ni-NTA column with 5-10 column volumes (CVs) of Lysis Buffer.

-

Load the clarified cell lysate onto the column.

-

Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound protein with 5-10 CVs of Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

Intermediate Purification: Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge.[7] It is an effective step for removing host cell proteins and other charged impurities.[8] The choice between anion-exchange (binds negatively charged proteins) and cation-exchange (binds positively charged proteins) depends on the isoelectric point (pI) of the target protein and the pH of the buffer.[9] For a protein with a theoretical pI of 6.0, anion-exchange chromatography at pH 8.0 would be appropriate.

Materials:

-

Anion-Exchange Column (e.g., Q-Sepharose)

-

IEX Buffer A: 50 mM Tris-HCl, pH 8.0

-

IEX Buffer B: 50 mM Tris-HCl, pH 8.0, 1 M NaCl

Protocol:

-

Exchange the buffer of the IMAC eluate to IEX Buffer A using dialysis or a desalting column.

-

Equilibrate the anion-exchange column with IEX Buffer A.

-

Load the sample onto the column.

-

Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.

-

Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 20 CVs.

-

Collect fractions and analyze by SDS-PAGE.

Polishing Step: Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates proteins based on their size (hydrodynamic radius).[10] It is an excellent final "polishing" step to remove aggregates and any remaining impurities of different molecular weights.[2]

Materials:

-

SEC Column (e.g., Superdex 200)

-

SEC Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

Protocol:

-

Concentrate the IEX fractions containing the protein of interest.

-

Equilibrate the SEC column with SEC Buffer.

-

Load the concentrated sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

-

Elute the protein with SEC Buffer at a constant flow rate.

-

Collect fractions and analyze by SDS-PAGE.

Data Presentation

The following tables summarize the expected quantitative data from a typical purification of "[Compound Name]-6xHis" from a 1-liter bacterial culture.

Table 1: Purification Summary of Recombinant [Compound Name]-6xHis

| Purification Step | Total Protein (mg) | [Compound Name]-6xHis (mg) | Purity (%) | Yield (%) | Purification Fold |

| Clarified Lysate | 1000 | 50 | 5 | 100 | 1 |

| IMAC Eluate | 55 | 45 | 82 | 90 | 16.4 |

| IEX Eluate | 38 | 36 | 95 | 72 | 19 |

| SEC Eluate | 32 | 31 | >98 | 62 | 19.6 |

Table 2: Chromatography Parameters

| Chromatography Step | Resin | Column Volume (mL) | Flow Rate (mL/min) | Loading Sample Volume (mL) |

| IMAC | Ni-NTA Agarose | 10 | 1 | 500 |

| IEX | Q-Sepharose | 5 | 2 | 50 |

| SEC | Superdex 200 | 120 | 0.5 | 2 |

Conclusion

The multi-step purification strategy outlined in this document, combining affinity, ion-exchange, and size-exclusion chromatography, is a robust and effective method for obtaining highly pure and active recombinant "[Compound Name]-6xHis". The specific buffer conditions and chromatography resins may require optimization for different target proteins. Careful analysis at each step is crucial for monitoring the purification progress and ensuring a high-quality final product suitable for downstream applications in research, diagnostics, and therapeutic development.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. goldbio.com [goldbio.com]

- 3. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. cOmplete™ His-Tag Purification Column Protocol & Troubleshooting [sigmaaldrich.com]

- 7. goldbio.com [goldbio.com]

- 8. sinobiological.com [sinobiological.com]

- 9. Purification of GST-tagged Protein [sigmaaldrich.com]

- 10. home.sandiego.edu [home.sandiego.edu]

Application Notes for Western Blotting Analysis of Rapamycin's Effect on the mTOR Pathway

Introduction

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream cues like growth factors, amino acids, and cellular energy status.[1][2] mTOR functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which orchestrate different downstream cellular activities.[1][4][5][6] The mTORC1 complex, in particular, is sensitive to the inhibitor Rapamycin.[3][4]

Rapamycin, a macrolide compound, inhibits mTORC1 by forming a complex with the intracellular receptor FKBP12.[3][5][6] This FKBP12-Rapamycin complex then binds directly to the FRB domain of mTOR, impeding its kinase activity.[3][6] This inhibition prevents the phosphorylation of key downstream effectors of mTORC1, primarily the p70 S6 Kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][7] By analyzing the phosphorylation status of these proteins, Western blotting provides a powerful tool to quantify the inhibitory effect of Rapamycin on mTOR signaling.

Target Audience: These protocols and notes are intended for researchers, scientists, and drug development professionals investigating the mTOR signaling pathway and the effects of inhibitors like Rapamycin.

Signaling Pathway Overview

The mTORC1 pathway is a critical hub for regulating protein synthesis. When activated by growth factors or sufficient nutrients, mTORC1 phosphorylates S6K at threonine 389 (Thr389) and 4E-BP1 at multiple sites.[8] Phosphorylation activates S6K, which then phosphorylates the ribosomal protein S6, boosting the translation of specific mRNAs. Phosphorylated 4E-BP1 releases its inhibition on the translation initiation factor eIF4E, permitting cap-dependent translation to proceed. Rapamycin's inhibition of mTORC1 leads to a dose-dependent decrease in the phosphorylation of both S6K and 4E-BP1, thereby suppressing protein synthesis and cell growth.[9][10]

Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Experimental Protocol

This protocol outlines the steps for treating cells with Rapamycin and analyzing the phosphorylation status of mTORC1 targets via Western blotting.

1. Cell Culture and Treatment

-

Cell Lines: Use cell lines known to have active mTOR signaling (e.g., MCF7, HEK293, NIH/3T3).

-

Culture: Grow cells to 70-80% confluency in appropriate media. For studies involving growth factor stimulation, serum-starve the cells for 16-24 hours prior to treatment.

-

Rapamycin Treatment: Prepare a stock solution of Rapamycin in DMSO. Dilute to the desired final concentration (e.g., 10-100 nM) in cell culture media.

-

Controls:

-